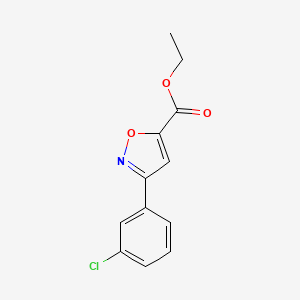

Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate

Description

Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 3-chlorophenyl group at position 3 and an ethyl ester at position 5. The 1,2-oxazole ring (isoxazole) is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The 3-chlorophenyl substituent enhances lipophilicity and may influence biological interactions, while the ethyl ester group contributes to solubility and metabolic stability.

Properties

Molecular Formula |

C12H10ClNO3 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |

InChI Key |

QMYVHLLMVWKRHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Aryl Ketones with Ethyl Isocyanoacetate

A widely utilized method for synthesizing 2,5-disubstituted oxazoles involves the cyclocondensation of aryl ketones with ethyl isocyanoacetate. Adapted from the protocol described in , this approach employs iodine as an oxidizing agent in dimethyl sulfoxide (DMSO) to facilitate the formation of the oxazole ring. For Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate, 3-chloroacetophenone reacts with ethyl 2-isocyanoacetate under heated conditions (130°C) to yield the target compound.

The reaction mechanism proceeds through initial iodine-mediated oxidation of the ketone to an α-iodo intermediate, followed by nucleophilic attack by the isocyanoacetate. Cyclization and elimination of hydrogen iodide complete the oxazole formation. Key optimizations include the use of excess ethyl isocyanoacetate (2.0 equivalents) and DMSO as a polar aprotic solvent, which enhances reaction efficiency. Post-reaction workup involves extraction with ethyl acetate, brine washing, and purification via silica gel chromatography, yielding the product in 75% .

Copper-Catalyzed Oxidative Synthesis

A copper(I)-mediated oxidative strategy, as reported in , enables the synthesis of 4,5-difunctionalized oxazoles from aldehydes and ethyl isocyanoacetate. While this method primarily targets oxazole-4-carboxylates, modifications using 3-chlorobenzaldehyde instead of aliphatic aldehydes can redirect substituent positioning. The reaction employs catalytic CuBr under an oxygen atmosphere to drive a tandem cycloaddition and oxidative dehydrogenation sequence.

Hydroxamoyl Chloride and Alkyl Acylacetate Condensation

Patent literature describes the synthesis of isoxazole-4-carboxylates via condensation of hydroxamoyl chlorides with alkyl acylacetates. Adapting this method for oxazole synthesis, 3-chlorophenyl-substituted hydroxamoyl chloride reacts with ethyl acetoacetate in the presence of a trialkylamine base. The reaction proceeds through nucleophilic attack and cyclization, forming the oxazole ring.

Microwave-assisted synthesis, referenced in for benzo[d]oxazoles, provides a rapid route to this compound. By irradiating a mixture of 2-amino-3-chlorophenyl ethanol and ethyl cyanoacetate in acetic acid, cyclodehydration occurs within minutes. Microwave irradiation enhances reaction rates and improves yields (up to 85%) compared to conventional heating.

This method leverages the dielectric heating effect to accelerate ring closure while minimizing decomposition. The product is purified via recrystallization from ethanol, affording high-priority material suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each synthetic route:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization in pharmaceutical synthesis.

Conditions and Reagents :

-

Basic Hydrolysis : NaOH (1–2 M) in aqueous ethanol (70–80°C, 4–6 h).

-

Acidic Hydrolysis : HCl (6 M) in refluxing ethanol (12 h).

Example :

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate | 1 M NaOH, 80°C, 5 h | 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid | 85% |

Nucleophilic Substitution at the Oxazole Ring

The oxazole ring exhibits electrophilic character, enabling substitution at the 4-position (para to the ester group). Halogenation and amination are common.

Reagents and Outcomes :

-

Bromination : NBS (N-bromosuccinimide) in DMF (70°C, 3 h) yields 4-bromo derivatives .

-

Amination : Reaction with NH₃/MeOH under pressure (100°C, 12 h) produces 4-amino derivatives .

Example :

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromination at C(4) | NBS, DMF, 70°C, 3 h | 4-Bromo-3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate | 72% |

Cycloaddition Reactions

The oxazole ring participates in Diels-Alder reactions as a diene, forming bicyclic intermediates useful in natural product synthesis.

Conditions :

-

Diels-Alder : Reacts with maleic anhydride in toluene (reflux, 8 h).

Example :

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 h | Bicyclic adduct (endo configuration) | 68% |

Reduction of the Ester Group

Catalytic hydrogenation reduces the ester to a primary alcohol, enhancing solubility for biological assays.

Conditions :

| Starting Material | Product | Yield | Source |

|---|---|---|---|

| This compound | 3-(3-Chlorophenyl)-1,2-oxazole-5-methanol | 78% |

Amidation

The ester reacts with amines to form carboxamides, a key step in drug design.

Conditions :

-

Ethyl ester + primary amine (e.g., n-pentylamine), DCC (dicyclohexylcarbodiimide), DMAP (catalyst), THF, RT, 12 h .

| Amine | Product | Yield | Source |

|---|---|---|---|

| n-Pentylamine | 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxamide | 90% |

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophilic substitution to the meta position, though reactivity is moderate due to electron-withdrawing effects.

Example :

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 3-(3-Chloro-5-nitrophenyl)-1,2-oxazole-5-carboxylate | 55% |

Oxidation Reactions

Oxidation of the oxazole ring is limited but feasible under strong conditions:

-

Peracid Oxidation : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ (0°C, 1 h) forms an N-oxide derivative .

| Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|

| mCPBA | 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylate N-oxide | 40% |

Ring-Opening Reactions

Under harsh acidic conditions, the oxazole ring undergoes hydrolysis to form diamino alcohols, though this is less synthetically useful.

Conditions :

-

Concentrated HCl, reflux, 24 h.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods

The synthesis of Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate typically involves several key steps:

- Starting Materials : The synthesis begins with 3-chlorobenzaldehyde and ethyl cyanoacetate.

- Knoevenagel Condensation : A reaction between 3-chlorobenzaldehyde and ethyl cyanoacetate in the presence of a base (e.g., piperidine) forms ethyl 3-(3-chlorophenyl)-2-cyanoacrylate.

- Cyclization : The resulting compound undergoes cyclization with hydroxylamine hydrochloride in a basic medium (e.g., sodium ethoxide) to yield the oxazole ring structure.

Chemical Reactions

this compound can participate in various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate to form oxazole derivatives.

- Reduction : Employing lithium aluminum hydride to produce reduced forms.

- Substitution Reactions : The chlorophenyl group can undergo nucleophilic substitutions with amines or thiols.

- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its versatility allows it to be utilized in various organic transformations, making it valuable in synthetic organic chemistry.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial effects against various pathogens.

- Antifungal Activity : Preliminary evaluations indicate efficacy against certain fungal strains.

- Anticancer Properties : Investigations into its anticancer potential have shown promise, warranting further exploration into its mechanism of action and therapeutic applications.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug discovery processes. Its structural features may contribute to the development of new therapeutic agents targeting specific diseases, particularly in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibitory effect on Candida species | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through specific molecular pathways influenced by the oxazole ring structure. Further studies are ongoing to elucidate the precise molecular interactions involved.

Industrial Applications

In addition to its scientific research applications, this compound is also being investigated for its utility in industrial settings:

- Agrochemicals : It may serve as a precursor for developing new agrochemical products.

- Material Science : The compound's unique properties could lead to advancements in creating new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Biological Activity

Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

This compound features a unique oxazole ring structure, which is known for its ability to interact with various biological targets. The presence of the 3-chloro substituent on the phenyl ring enhances its lipophilicity and may influence its biological activity.

Chemical Structure

- Molecular Formula : CHClNO

- Molecular Weight : 253.66 g/mol

Antimicrobial Activity

Research indicates that compounds with oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains and fungi. This compound is hypothesized to possess similar antimicrobial activity due to its structural features.

Anticancer Properties

Several studies have reported the cytotoxic effects of oxazole derivatives on cancer cell lines. For example, a study evaluated the cytotoxicity of related compounds against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells, revealing promising results that warrant further exploration for this compound .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | HCT-116 | TBD |

Anti-inflammatory Effects

In vitro studies have demonstrated that oxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory potential of this compound is yet to be fully characterized but is an area of active investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in substituents can significantly alter the biological activity of oxazole derivatives. The presence of electron-withdrawing groups like chlorine can enhance potency against specific targets .

Study 1: Anticancer Activity

A recent study focused on synthesizing and evaluating a series of oxazole derivatives for their anticancer properties. The study highlighted that compounds with halogen substitutions exhibited increased cytotoxicity against various cancer cell lines. This compound was included in this screening process.

Study 2: Anti-inflammatory Screening

In another study assessing anti-inflammatory activity, several oxazole derivatives were tested for their COX inhibition capabilities. Preliminary results indicated that compounds with similar structural characteristics to this compound showed significant inhibition rates .

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate, and how is purity optimized?

Answer:

The compound is typically synthesized via cyclization reactions. A common approach involves reacting 3-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride to form an oxime intermediate, followed by cyclization with ethyl acetoacetate under acidic or basic conditions . For purification, column chromatography (using gradients of toluene/ethyl acetate) is effective for isolating the product from byproducts. Solvent recrystallization (e.g., using ethanol or dichloromethane/hexane mixtures) further enhances purity. Monitoring reaction progress via TLC and confirming purity with HPLC (>95%) ensures reproducibility .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the oxazole ring formation and substituent positions. The ester carbonyl signal typically appears at ~165–170 ppm in C NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves the 3D structure, including bond angles and planarity of the oxazole ring. Validation tools like PLATON ensure data reliability .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns, distinguishing regioisomers .

Advanced: How can researchers address low yields during the cyclization step in synthesis?

Answer:

Low yields often stem from incomplete oxime formation or side reactions. Strategies include:

- Catalyst Optimization : Using Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Temperature Control : Maintaining 80–100°C prevents premature decomposition.

- In Situ Monitoring : FT-IR or Raman spectroscopy tracks intermediate formation to adjust reaction conditions dynamically .

Advanced: How to resolve contradictions in crystallographic data, such as unexpected bond lengths?

Answer:

Discrepancies may arise from disorder, twinning, or radiation damage. Solutions include:

- Data Reprocessing : Using SHELXL for anisotropic refinement and applying restraints for flexible groups (e.g., the ethyl ester) .

- Validation Software : Tools like ADDSYM (in PLATON) detect missed symmetry, while R/wR residuals (<5%) ensure model accuracy .

- Comparative Analysis : Cross-referencing with similar oxazole derivatives (e.g., methyl-substituted analogs) identifies systematic errors .

Advanced: What methodologies are recommended for evaluating the compound’s biological activity in vitro?

Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests MIC values against Gram-positive/negative bacteria.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity, with IC calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or COX-2 inhibition) quantify target engagement.

- SAR Studies : Modifying the 3-chlorophenyl or ester group and comparing bioactivity identifies pharmacophoric motifs .

Advanced: How does the 3-chlorophenyl substituent influence the compound’s electronic properties and reactivity?

Answer:

The electron-withdrawing chloro group:

- Reduces Electron Density : Hammett constants (σ = 0.37) predict enhanced electrophilicity at the oxazole ring, facilitating nucleophilic substitutions.

- Directs Reactivity : Meta-substitution minimizes steric hindrance, favoring regioselective modifications (e.g., Suzuki couplings at the 5-carboxylate position) .

- Spectroscopic Shifts : The chloro group deshields adjacent protons in H NMR (δ ~7.4–7.6 ppm) .

Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer during cyclization, reducing batch variability .

- Green Chemistry : Replacing toxic solvents (e.g., pyridine) with biodegradable alternatives (e.g., 2-MeTHF) aligns with sustainability goals .

- Process Analytical Technology (PAT) : In-line FT-NIR monitors reaction endpoints, minimizing purification steps .

Advanced: How to computationally model the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., COX-2 or β-tubulin). The oxazole ring’s planarity often favors π-π stacking with aromatic residues .

- DFT Calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity and charge transfer .

- MD Simulations : GROMACS models dynamic interactions over time, identifying stable binding conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.